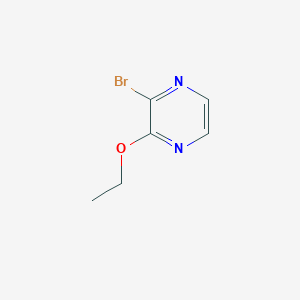

2-Bromo-3-ethoxypyrazine

Description

Contextualizing Halogenated and Alkoxylated Pyrazines in Organic Chemistry

Halogenated pyrazines are a class of pyrazine (B50134) rings that bear one or more halogen atoms. These compounds are of significant interest in synthetic organic chemistry, primarily serving as versatile intermediates for the synthesis of more complex molecules, including pharmaceuticals with antibacterial properties. cymitquimica.com The presence of a halogen atom, such as bromine or chlorine, introduces a reactive site on the pyrazine ring, making it susceptible to various nucleophilic substitution and cross-coupling reactions. ontosight.airsc.org This reactivity is crucial for the construction of intricate molecular architectures. For instance, halogenated pyrazines are popular substrates in palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds. rsc.org

Similarly, alkoxylated pyrazines, which contain an alkoxy group (-OR) attached to the pyrazine ring, also play a vital role in organic synthesis. The alkoxy group can influence the electronic properties of the pyrazine ring, affecting its reactivity and potential biological activity. ontosight.ai The synthesis of alkoxylated pyrazines can be achieved through methods such as the alkoxylation of simpler pyrazine derivatives. ontosight.ai The combination of both a halogen and an alkoxy group on the same pyrazine ring, as seen in 2-Bromo-3-ethoxypyrazine, creates a multifunctional building block with distinct and valuable reactivity patterns.

Significance of this compound in Advanced Synthetic Methodologies

This compound has emerged as a valuable building block in advanced synthetic methodologies. cymitquimica.com Its structure, featuring both a bromine atom and an ethoxy group, provides a unique combination of reactivity. The bromine atom serves as a handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 2-position of the pyrazine ring.

The ethoxy group, on the other hand, modulates the electronic nature of the pyrazine ring and can influence the regioselectivity of certain reactions. The interplay between the bromo and ethoxy groups allows for controlled and sequential functionalization of the pyrazine core. This strategic manipulation is a key aspect of modern synthetic chemistry, enabling the efficient construction of complex target molecules. For example, the bromine can be displaced by a nucleophile, or it can participate in a cross-coupling reaction, while the ethoxy group remains intact, ready for potential subsequent transformations. This stepwise approach is fundamental to the synthesis of highly substituted and functionally diverse pyrazine derivatives.

Overview of Research Trajectories in Pyrazine Derivatives

Research into pyrazine derivatives is a dynamic and expanding field, driven by their diverse applications in pharmaceuticals, agrochemicals, and materials science. ontosight.aimarketresearchintellect.com A significant trend is the development of novel synthetic methods to create more complex and diverse pyrazine-containing molecules. This includes the exploration of new catalytic systems for the functionalization of the pyrazine ring and the development of efficient strategies for the synthesis of unsymmetrically substituted pyrazines. organic-chemistry.org

In the pharmaceutical sector, pyrazine derivatives are being investigated for a wide range of therapeutic applications, including anticancer, antibacterial, and antifungal agents. mdpi.commdpi.com The pyrazine scaffold is considered a "pharmacophore," a molecular framework that is responsible for a drug's pharmacological activity. rsc.org Consequently, there is a continuous effort to synthesize and screen new pyrazine derivatives for their biological activity.

Another key research trajectory is the incorporation of pyrazine units into larger, more complex molecular systems, such as polymers and macrocycles, to create materials with novel electronic or photophysical properties. rsc.org The highly electron-deficient nature of the pyrazine system makes it an attractive component for applications in materials science. rsc.org The ongoing exploration of pyrazine chemistry promises to yield new discoveries and applications in the years to come. marketresearchintellect.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-ethoxypyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-2-10-6-5(7)8-3-4-9-6/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKAGNYHIYGFKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CN=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 2 Bromo 3 Ethoxypyrazine

Direct Synthesis Pathways for 2-Bromo-3-ethoxypyrazine

The direct synthesis of this compound can be approached through two main retrosynthetic disconnections: introduction of the ethoxy group onto a pre-brominated pyrazine (B50134) scaffold via nucleophilic substitution, or bromination of an ethoxypyrazine precursor through electrophilic substitution. The regiochemical outcome of these reactions is paramount.

Nucleophilic Substitution Reactions for Ethoxylation on Pyrazine Scaffolds

A common and effective strategy for the synthesis of alkoxy-substituted pyrazines involves the nucleophilic aromatic substitution (SNAr) of a halogenated pyrazine precursor. In this approach, a dihalogenated pyrazine, such as 2,3-dichloropyrazine (B116531) or 2,3-dibromopyrazine, serves as the starting material. The reaction with sodium ethoxide would lead to the displacement of one of the halogen atoms by the ethoxy group.

The regioselectivity of this substitution is a key challenge. In the case of 2,3-dihalopyrazines, the two positions are electronically similar. However, subtle differences in activation and the potential for the initial substitution to influence the reactivity of the remaining halogen can affect the product distribution. Studies on the reaction of 2,3-dichloropyrazine with various nucleophiles, such as sodium methoxide (B1231860) and sodium benzyl (B1604629) oxide, have demonstrated the feasibility of such substitutions rsc.org. The reaction of 2,3-dichloropyrazine with sodium ethoxide in ethanol (B145695) would be expected to yield a mixture of 2-chloro-3-ethoxypyrazine (B2820899) and 2-ethoxy-3-chloropyrazine, along with the disubstituted product, 2,3-diethoxypyrazine. Careful control of reaction conditions, such as temperature and stoichiometry of the nucleophile, is crucial to favor the monosubstituted product.

A plausible reaction scheme is presented below:

Reaction Scheme 1: Nucleophilic Ethoxylation of 2,3-Dichloropyrazine

H₂N-Pyrazine-OEt --(NaNO₂, HBr, CuBr)--> Br-Pyrazine-OEt

Precursor Synthesis and Advanced Intermediate Transformations

Palladium-Catalyzed Coupling Reactions in Pyrazine Synthesis

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in the synthesis of complex aromatic and heteroaromatic compounds, including pyrazine derivatives. These reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, allow for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. In the context of synthesizing substituted pyrazines, these methods offer a powerful strategy to introduce a wide array of substituents onto the pyrazine core.

For instance, the synthesis of substituted phenazines, which share the pyrazine ring system, has been successfully achieved through palladium-catalyzed aryl ligation. clockss.org This approach involves the coupling of substituted anilines, demonstrating the utility of these catalysts in constructing the core heterocyclic structure. Similarly, palladium-catalyzed cross-coupling reactions have been effectively employed in the pyrido[2,3-b]pyrazine (B189457) series, overcoming challenges associated with traditional nucleophilic substitution methods. researchgate.net These examples underscore the potential of palladium catalysis in the synthesis of functionalized pyrazines, where a halogenated pyrazine precursor could be coupled with various partners.

The choice of ligand is crucial in these reactions, with bulky, electron-rich phosphine (B1218219) ligands such as BrettPhos and RuPhos demonstrating broad applicability in C-N cross-coupling reactions. rsc.org These ligands facilitate the catalytic cycle and enable the coupling of a wide range of aryl and heteroaryl halides with amines, often with low catalyst loadings and short reaction times. rsc.org

Optimization of Reaction Conditions and Novel Synthetic Techniques

The optimization of reaction conditions is a critical aspect of modern organic synthesis, aiming to maximize yield and selectivity while minimizing waste and energy consumption. For the synthesis of pyrazine derivatives, this involves a systematic variation of parameters such as catalyst, solvent, base, temperature, and reaction time. The advent of high-throughput experimentation and machine learning has begun to revolutionize this process, allowing for the rapid screening of a vast parameter space to identify optimal conditions. semanticscholar.orgnih.gov

Catalytic Systems for Enhanced Yield and Selectivity

The development of highly efficient catalytic systems is paramount for the synthesis of specialized molecules like this compound. The selection of the appropriate catalyst and ligand combination can dramatically influence the outcome of a reaction. For palladium-catalyzed reactions, a variety of phosphine-based ligands have been developed to enhance catalytic activity and stability. For example, in the synthesis of phenazines, a screening of different phosphine ligands revealed that no single ligand was optimal for all substrates, highlighting the importance of empirical optimization. clockss.org

Beyond palladium, other transition metals have shown promise in pyrazine synthesis. Manganese pincer complexes, for example, have been utilized for the acceptorless dehydrogenative coupling of 2-amino alcohols to form 2,5-substituted pyrazines. nih.govacs.org This method is atom-economical and environmentally benign, producing only hydrogen gas and water as byproducts. nih.govacs.org The use of earth-abundant and less toxic metals as catalysts is a growing trend in sustainable chemistry.

Below is a table summarizing various catalytic systems used in the synthesis of pyrazine and related N-heterocycles:

| Catalyst System | Substrates | Product | Yield (%) | Reference |

| Pd(OAc)₂ / BINAP | 2-Bromoaniline | Phenazine | 95 | clockss.org |

| Pd₂(dba)₃ / RuPhos | Aryl Halide, Amine | N-Aryl Amine | High | rsc.org |

| Manganese Pincer Complex | 2-Amino-3-phenylpropane-1-ol | 2,5-Dibenzylpyrazine | 95 | nih.govacs.org |

| [Cp*IrCl₂]₂ / KOtBu | Pyridine, Alcohol | 2-Alkylpyridine | High | organic-chemistry.org |

One-Pot Synthetic Strategies and Tandem Reactions

Tandem reactions, where a single catalyst promotes multiple transformations in a sequential manner, are particularly elegant. The synthesis of quinoxalines from α-hydroxy ketones via a tandem oxidation process is a relevant example. nih.gov One-pot procedures have also been developed for the synthesis of other heterocyclic systems, such as 1-aryl-3-trifluoromethylpyrazoles, showcasing the broad applicability of this strategy. organic-chemistry.orgnih.gov

Solvent-Free and Environmentally Conscious Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. Solvent-free reactions, or those conducted in environmentally benign solvents like water or ethanol, are highly desirable. Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reactions and often allows for solvent-free conditions. For instance, the copper-powder-catalyzed coupling and cyclization of β-bromo-α,β-unsaturated carboxylic acids with 1,3-diketones has been efficiently carried out under microwave irradiation. researchgate.net

Reaction Chemistry and Mechanistic Investigations of 2 Bromo 3 Ethoxypyrazine

Nucleophilic Aromatic Substitution (SNAr) Pathways of the Bromine Moiety

The pyrazine (B50134) ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic characteristic makes halopyrazines, such as 2-bromo-3-ethoxypyrazine, susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion through a Meisenheimer-like intermediate. The ethoxy group at the C3 position and the pyrazine nitrogen atoms play a crucial role in activating the C2 position for nucleophilic attack.

Reactivity with Diverse Nucleophiles (e.g., Amines, Thiolates, Alkoxides)

This compound is anticipated to react with a variety of nucleophiles under appropriate conditions.

Amines: The reaction of 2-halopyrazines with amines is a well-established method for the synthesis of aminopyrazines. It is expected that this compound will react with primary and secondary amines, typically in the presence of a base and often with heating, to yield the corresponding 2-amino-3-ethoxypyrazine (B113219) derivatives. The reaction of 2-chloropyrazines with various amines in the presence of potassium fluoride (B91410) in water has been shown to be an effective, environmentally friendly approach for SNAr reactions. nih.gov

Thiolates: Thiolates are excellent nucleophiles and are expected to readily displace the bromide in this compound. These reactions typically proceed under basic conditions to generate the thiolate anion in situ, leading to the formation of 2-(alkylthio)- or 2-(arylthio)-3-ethoxypyrazines.

Alkoxides: Alkoxides can also serve as nucleophiles to displace the bromine atom, yielding 2,3-diethoxypyrazine or other 2-alkoxy-3-ethoxypyrazine derivatives. The reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) with amines in ethanol (B145695) has shown competitive substitution by the alkoxide solvent, highlighting the viability of this pathway. uniatlantico.edu.co

Table 1: Representative Nucleophilic Aromatic Substitution Reactions of Halopyrazines

| Halopyrazine Derivative | Nucleophile | Product | Reaction Conditions | Yield (%) |

| 2-Chloropyrazine | Morpholine | 2-Morpholinopyrazine | KF, Water, Reflux | 95 |

| 2-Chloropyrimidine | Benzylamine | 2-(Benzylamino)pyrimidine | KF, Water, Reflux | 98 |

| 2-Bromo-3-methoxypyrazine | Indole | 2-Indolyl-3-methoxypyrazine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 75 |

Data extrapolated from analogous reactions in the literature.

Substituent Effects on SNAr Reaction Rates and Outcomes

The rate and regioselectivity of SNAr reactions on the pyrazine ring are significantly influenced by the nature and position of other substituents. The ethoxy group at the C3 position in this compound is an electron-donating group. While electron-donating groups generally deactivate aromatic rings towards nucleophilic attack, the inherent electron deficiency of the pyrazine ring still allows for the reaction to proceed.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and this compound is an excellent substrate for such transformations. The carbon-bromine bond can be readily activated by palladium catalysts, enabling the coupling with a wide range of organometallic reagents.

Suzuki-Miyaura Coupling for Arylation and Alkynylation

The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction of an organoboron reagent with an organic halide, is a widely used method for the formation of biaryl and vinyl-aryl compounds. nih.govnih.gov this compound is expected to undergo Suzuki-Miyaura coupling with various aryl- and heteroarylboronic acids or their esters to afford the corresponding 2-aryl- and 2-heteroaryl-3-ethoxypyrazines. A close analog, 2-bromo-3-methoxypyrazine, has been successfully coupled with indolylboronic acid, demonstrating the feasibility of this transformation on the 2-bromo-3-alkoxypyrazine scaffold. researchgate.net

Table 2: Examples of Suzuki-Miyaura Coupling with Bromopyrazine Derivatives

| Bromopyrazine Derivative | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 2-Bromo-3-methoxypyrazine | Indolylboronic acid | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 75 |

| 2,5-Dibromo-3,6-dimethylpyrazine | 2-Methoxybenzeneboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 76 |

| 5-Bromoimidazo[1,2-a]pyrazine | Imidazoleboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/Water | 75 |

Data from reactions on analogous pyrazine systems.

Sonogashira Coupling for Direct Alkynylation

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes. wikipedia.orgorganic-chemistry.org this compound is a suitable substrate for Sonogashira coupling, which would lead to the formation of 2-alkynyl-3-ethoxypyrazines. These products are valuable intermediates for the synthesis of more complex heterocyclic systems. The Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes proceeds in good to excellent yields, suggesting that this compound would behave similarly. scirp.org

Table 3: Illustrative Sonogashira Coupling Reactions of Heteroaryl Bromides

| Heteroaryl Bromide | Alkyne | Catalyst/Co-catalyst | Base | Solvent | Yield (%) |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/CuI | Et₃N | DMF | 96 |

| 2-Amino-3-bromopyridine | 1-Hexyne | Pd(CF₃COO)₂/CuI | Et₃N | DMF | 85 |

| Chloropyrazine | Phenylacetylene | [Pd(allyl)Cl]₂/PPh₃ | Et₃N | Toluene | >95 |

Data from reactions on analogous heteroaromatic systems.

Other Transition Metal-Catalyzed Cross-Couplings

Beyond Suzuki-Miyaura and Sonogashira reactions, this compound can potentially participate in other transition metal-catalyzed cross-coupling reactions. These include the Stille coupling (using organotin reagents), Heck coupling (with alkenes), and Buchwald-Hartwig amination (for the formation of C-N bonds). The reactivity of this compound in these transformations would be governed by the specific reaction conditions and the choice of catalyst and coupling partner. A review on the functionalization of pyrazines highlights numerous examples of these and other cross-coupling reactions on the pyrazine core. rsc.org

Electrophilic Reactions on the Pyrazine Ring System

The pyrazine ring is notably resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of its two nitrogen atoms, which deactivate the ring towards attack by electrophiles. thieme-connect.deresearchgate.net In acidic media, protonation of the nitrogen atoms further exacerbates this deactivation. thieme-connect.de Consequently, reactions such as halogenation and nitration typically require harsh conditions or the presence of activating substituents on the ring. thieme-connect.describd.com

Further Halogenation and Nitration Studies

Halogenation: Further halogenation of this compound is expected to be challenging. Direct chlorination or bromination would likely require high temperatures or the use of a potent Lewis acid catalyst to generate a sufficiently strong electrophile. thieme-connect.dewikipedia.org The directing effects of the existing substituents would guide the incoming halogen. The ethoxy group strongly directs ortho-para. Its para position (C-6) and one of its ortho positions (C-2) are occupied. The other ortho position is C-4 (a nitrogen atom). The bromo group also directs ortho-para. Its ortho positions are C-3 (occupied) and C-1 (a nitrogen atom), and its para position is C-5. Therefore, electrophilic attack is most plausible at the C-5 or C-6 positions of the pyrazine ring.

Nitration: The direct nitration of the pyrazine ring is particularly difficult and often fails. scribd.com The standard nitrating mixture of concentrated nitric acid and sulfuric acid protonates the ring nitrogens, leading to profound deactivation. masterorganicchemistry.comyoutube.com For nitration to occur on a substituted pyrazine like this compound, the activating effect of the ethoxy group would need to overcome the deactivating effects of the bromo group and the ring nitrogens. A common strategy to achieve nitration on such deactivated heterocyclic systems is through the N-oxide derivative, which activates the ring towards electrophilic attack. thieme-connect.deresearchgate.net Computational studies on pyridine-N-oxide have shown that the kinetic product of nitration is the ortho-substituted compound, while the para-substituted product is favored under thermodynamic control. rsc.org

| Substrate | Reagents and Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|

| Pyrazine | Cl2, gas phase, high temp. | Monochloropyrazine and Polychloropyrazines | N/A | thieme-connect.de |

| Pyrimidine | HNO3/H2SO4, elevated temp. | 5-Nitropyrimidine | N/A | scribd.com |

| Pyridine-N-oxide | Br2, fuming H2SO4 | 3-Bromopyridine-N-oxide | Major | researchgate.net |

| 2-Phenylpyridine | N-Bromosuccinimide, NH4OAc, EtOH, 60 °C | 2-Phenyl-3-bromopyridine | N/A | chemrxiv.org |

Functionalization at Unsubstituted Ring Positions

Modern synthetic methods, particularly transition-metal-catalyzed C-H bond functionalization, offer powerful alternatives to classical electrophilic substitution for modifying the pyrazine ring. yale.edursc.org These reactions allow for the direct formation of carbon-carbon or carbon-heteroatom bonds at the unsubstituted C-5 and C-6 positions of this compound. Palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira reactions, are well-established for halogenated pyrazines and can be adapted for direct C-H functionalization, although this is less common. rsc.org These methods avoid the use of harsh acidic conditions and often exhibit high regioselectivity, guided by the catalyst and directing groups.

| Pyrazine Derivative | Coupling Partner | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2,3-Dichloropyrazine (B116531) | Ethyl acrylate | Pd(OAc)2, X-Phos, 90 °C | 2,3-Dialkenylpyrazine | 83% | rsc.org |

| 2,3-Dicyano-5,6-dichloropyrazine | Various alkynes | Sonogashira conditions | 2,3-Dicyano-5,6-dialkynylpyrazine | 60-80% | rsc.org |

| 2,5-Dibromopyrazine | 3,4,5-Tridodecyloxyphenylacetylene | Sonogashira conditions | Disubstituted pyrazine | N/A | rsc.org |

Oxidation and Reduction Chemistry of this compound

Synthesis of Pyrazine N-Oxides

The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides. This transformation alters the electronic properties of the ring, making it more susceptible to both nucleophilic and electrophilic substitution. mdpi.com Common reagents for N-oxidation include peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) and potassium peroxymonosulfate (B1194676) (Oxone®). mdpi.comresearchgate.net

For an unsymmetrically substituted compound like this compound, oxidation can occur at either the N-1 or N-4 position, leading to two possible isomeric mono-N-oxides. The regioselectivity of the oxidation is dictated by the electronic effects of the substituents. The electron-donating ethoxy group at C-3 increases the nucleophilicity of the adjacent N-4, making it more susceptible to oxidation. Conversely, the electron-withdrawing bromo group at C-2 decreases the electron density at N-1. Therefore, the preferential formation of this compound-4-oxide is anticipated. Further oxidation under more forcing conditions could potentially yield the N,N'-dioxide.

| Substrate Class | Oxidizing Agent | Product | Key Features | Reference |

|---|---|---|---|---|

| Substituted Pyrazines | OXONE® | Pyrazine-N,N'-dioxides | Efficient for dioxide formation | researchgate.net |

| Substituted Pyrazines | Dimethyldioxirane | Pyrazine-N-oxides and Dioxides | Useful for isolating hydrophilic products | researchgate.net |

| Pyridine derivatives | m-CPBA | Pyridine-N-oxides | Universal and mild conditions | mdpi.com |

| Phenothiazine drugs | 3-Chloroperoxybenzoic acid | Side-chain N-oxides | Selective oxidation of side-chain nitrogen | nih.gov |

Reduction of the Pyrazine Ring to Dihydropyrazine (B8608421) Analogues

The aromatic pyrazine ring can be reduced to form dihydropyrazine or tetrahydropyrazine (B3061110) (piperazine) derivatives. The choice of reducing agent and reaction conditions determines the extent of reduction.

Catalytic Hydrogenation: This is a common method for the complete reduction of the pyrazine ring to a piperazine (B1678402) ring. acs.org Catalysts such as platinum (IV) oxide (PtO₂, Adams' catalyst), palladium on carbon (Pd/C), and rhodium on carbon are effective, often requiring acidic conditions (e.g., glacial acetic acid) and hydrogen pressure. asianpubs.orgresearchgate.net Partial hydrogenation to dihydropyrazines is more challenging to control but can be achieved under specific conditions.

Chemical and Electrochemical Reduction: Non-catalytic methods can also be employed. Electrochemical reduction of pyrazines in alkaline media has been shown to produce 1,4-dihydropyrazines. cdnsciencepub.com These intermediates are often highly reactive and can isomerize to more stable 1,2- or 1,6-dihydropyrazine congeners. cdnsciencepub.com Additionally, transition-metal-free methods involving diboration or hydroboration have been developed for the dearomatizing conversion of pyrazines into N-borylated 1,4-dihydropyrazines. rsc.org

| Method | Reagents/Catalyst | Primary Product | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | PtO2, H2, acetic acid | Piperazine derivatives | asianpubs.org |

| Electrochemical Reduction | Electrolysis in alkaline hydroorganic medium | 1,4-Dihydropyrazines (isomerize to 1,2- or 1,6-) | cdnsciencepub.com |

| Electrocatalytic Hydrogenation | Rh/KB catalyst, AEM electrolyzer | Piperazines | acs.org |

| Transition-metal-free Diboration | Boron reagents (B-B, Si-B, H-B bonds) | N-borylated 1,4-dihydropyrazines | rsc.org |

| Copper-Catalyzed Dearomatization | Cu salt, chiral ligand, chloroformate, alkyne | 2,3-Disubstituted dihydropyrazines | nih.gov |

Mechanistic Elucidation of Key Chemical Transformations

The reactions involving this compound proceed through well-understood mechanistic pathways common to heteroaromatic chemistry.

Electrophilic Aromatic Substitution: This reaction follows a two-step mechanism. First, the π-system of the pyrazine ring attacks the electrophile (E⁺), leading to the formation of a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. This step is typically slow and rate-determining due to the temporary loss of aromaticity. In the second, fast step, a base removes a proton from the sp³-hybridized carbon, restoring the aromatic system. wikipedia.org For a deactivated ring like pyrazine, the activation energy for the first step is particularly high.

N-Oxidation: The formation of a pyrazine N-oxide with a peroxy acid (RCO₃H) involves the nucleophilic attack of a ring nitrogen atom on the electrophilic outer oxygen of the peroxy acid. This results in the formation of the N-O bond and the release of a carboxylic acid molecule. The reaction is generally considered to be a concerted process.

Catalytic Hydrogenation: This reduction occurs on the surface of a heterogeneous metal catalyst (e.g., Pt, Pd). The pyrazine molecule adsorbs onto the catalyst surface, where the π-bonds are weakened. Hydrogen gas, also adsorbed onto the surface, provides hydrogen atoms that add stepwise to the carbons of the pyrazine ring, ultimately leading to a saturated piperazine ring.

Electrochemical Reduction: This process begins with the transfer of electrons from the cathode to the pyrazine molecule, generating a radical anion. This is followed by protonation and further electron/proton transfers. For pyrazines, a two-electron, two-proton reduction typically yields a 1,4-dihydropyrazine (B12976148) intermediate. cdnsciencepub.com

Kinetic Analysis of Reaction Progress

A thorough search of chemical databases and scholarly articles did not yield any specific studies detailing the kinetic analysis of reactions involving this compound. Kinetic studies are fundamental to understanding the rate at which a reaction proceeds, the factors that influence this rate (such as concentration, temperature, and catalysts), and for elucidating the reaction mechanism. The absence of such data for this compound means that key parameters like reaction order, rate constants, and activation energy for its various transformations have not been determined.

Without empirical kinetic data, any discussion of the reaction progress would be purely speculative. For instance, in nucleophilic aromatic substitution reactions, which are common for bromo-heteroaromatic compounds, the rate can be significantly influenced by the nature of the nucleophile, the solvent, and the presence of activating or deactivating groups on the pyrazine ring. However, without experimental evidence, it is not possible to provide a quantitative description of these effects for this compound.

Identification and Characterization of Reaction Intermediates

Similarly, the scientific literature lacks reports on the direct observation, isolation, or spectroscopic characterization of reaction intermediates in reactions of this compound. The identification of intermediates is crucial for confirming proposed reaction mechanisms. Techniques such as NMR spectroscopy at low temperatures, trapping experiments, and computational modeling are often employed to study these transient species.

For reactions involving this compound, one might hypothesize the formation of Meisenheimer complexes in the case of nucleophilic aromatic substitution, or radical intermediates in reactions initiated by light or radical initiators. However, without experimental or computational studies to support these hypotheses, the nature of any intermediates remains unconfirmed. The characterization of such species would provide invaluable insight into the electronic effects of the bromo and ethoxy substituents on the pyrazine ring's reactivity.

The lack of research in these specific areas highlights an opportunity for future investigations in the field of pyrazine chemistry. Such studies would not only contribute to a more fundamental understanding of the reactivity of this particular compound but also aid in the rational design of synthetic routes to novel pyrazine-containing molecules with potential applications in materials science, agrochemicals, and pharmaceuticals.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 3 Ethoxypyrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Bromo-3-ethoxypyrazine, a combination of one-dimensional and two-dimensional NMR techniques allows for the unambiguous assignment of all proton and carbon signals.

Comprehensive ¹H and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyrazine (B50134) ring and the protons of the ethoxy group. The pyrazine ring protons, typically appearing in the aromatic region (δ 7.0-9.0 ppm), are influenced by the electronic effects of the bromo and ethoxy substituents. The electron-withdrawing nature of the bromine atom and the pyrazine nitrogens would deshield the adjacent protons, shifting them downfield. Conversely, the electron-donating ethoxy group would cause an upfield shift for nearby protons.

The ethoxy group will present as a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, a characteristic ethyl pattern. The chemical shift of the methylene protons is expected to be in the range of δ 4.0-4.5 ppm due to the direct attachment to the oxygen atom, while the methyl protons will appear further upfield, typically around δ 1.4-1.6 ppm.

In the ¹³C NMR spectrum, the carbon atoms of the pyrazine ring will resonate in the aromatic region (δ 120-160 ppm). The carbon atom bonded to the bromine (C-2) is expected to have a chemical shift significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon attached to the ethoxy group (C-3) will be shifted downfield due to the oxygen's deshielding effect. The remaining pyrazine carbons (C-5 and C-6) will also have distinct chemical shifts based on their electronic environment. The ethoxy group carbons will appear in the aliphatic region, with the methylene carbon (-OCH₂-) around δ 60-70 ppm and the methyl carbon (-CH₃) at approximately δ 15-20 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-5 | 7.8 - 8.2 | - |

| H-6 | 7.8 - 8.2 | - |

| -OCH₂CH₃ | 4.2 - 4.6 (quartet) | 65 - 70 |

| -OCH₂CH₃ | 1.4 - 1.6 (triplet) | 14 - 16 |

| C-2 | - | 135 - 145 |

| C-3 | - | 150 - 160 |

| C-5 | - | 130 - 140 |

| C-6 | - | 130 - 140 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, a cross-peak between the methylene quartet and the methyl triplet of the ethoxy group would be observed, confirming their connectivity. The pyrazine protons, if coupled to each other, would also show a cross-peak.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the ethoxy group to their corresponding carbon signals. For instance, the methylene proton quartet would show a correlation to the methylene carbon signal, and the methyl proton triplet to the methyl carbon signal. Similarly, the pyrazine proton signals would be correlated to their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connectivity across quaternary carbons and heteroatoms. For this compound, HMBC correlations would be expected from the methylene protons of the ethoxy group to the C-3 carbon of the pyrazine ring, confirming the position of the ethoxy substituent. Correlations from the pyrazine protons to neighboring carbons would further solidify the assignment of the ring atoms.

Solid-State NMR for Polymorphic and Conformational Studies

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of materials in their solid form. rsc.org It is particularly valuable for characterizing polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. rsc.org For this compound, ssNMR could be employed to identify and differentiate between potential polymorphs by observing differences in their ¹³C chemical shifts, which are highly sensitive to the local crystalline environment. bioinfopublication.org Furthermore, ssNMR can provide insights into the molecular conformation and packing in the solid state, complementing data obtained from X-ray diffraction. rsc.org

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

For this compound (C₆H₇BrN₂O), the molecular ion peak ([M]⁺) in the mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. youtube.comdocbrown.info This would result in two peaks of almost equal intensity, [M]⁺ and [M+2]⁺, separated by two mass units.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways:

Loss of the ethyl group: Cleavage of the C-O bond in the ethoxy group could lead to the loss of an ethyl radical (•C₂H₅), resulting in a fragment ion at [M-29]⁺.

Loss of ethylene (B1197577): A common fragmentation pathway for ethers is the loss of an alkene through a rearrangement, which in this case would be the loss of ethylene (C₂H₄), giving a fragment at [M-28]⁺.

Loss of the ethoxy group: Cleavage of the pyrazine-oxygen bond could result in the loss of an ethoxy radical (•OC₂H₅), leading to a fragment at [M-45]⁺.

Loss of bromine: The C-Br bond can cleave to lose a bromine radical (•Br), resulting in a fragment at [M-79]⁺ or [M-81]⁺.

Ring fragmentation: The pyrazine ring itself can undergo fragmentation, leading to smaller characteristic ions.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 202/204 | [C₆H₇BrN₂O]⁺ (Molecular Ion) |

| 173/175 | [M - C₂H₅]⁺ |

| 174/176 | [M - C₂H₄]⁺ |

| 157/159 | [M - OC₂H₅]⁺ |

| 123 | [M - Br]⁺ |

X-ray Crystallography for Solid-State Structure Determination

Analysis of Molecular Conformation and Bond Parameters

The crystal structure would reveal the planarity of the pyrazine ring and the orientation of the ethoxy and bromo substituents relative to the ring. rsc.org It is expected that the pyrazine ring will be largely planar, a characteristic feature of aromatic heterocyclic systems. The conformation of the ethoxy group, specifically the torsion angle around the C(ring)-O bond, will be a key feature. Intermolecular interactions, such as halogen bonding involving the bromine atom or hydrogen bonding, could influence the molecular packing in the crystal lattice. rsc.org

Analysis of the bond parameters would provide valuable insights into the electronic structure of the molecule. For instance, the C-Br bond length would be characteristic of a halogenated aromatic system. The C-O bond length of the ethoxy group and the C-N bond lengths within the pyrazine ring would reflect the degree of electron delocalization and the influence of the substituents.

Table 3: Expected Bond Parameters for this compound based on Analogous Structures

| Bond | Expected Bond Length (Å) | Expected Bond Angle (°) |

| C-Br | 1.88 - 1.92 | - |

| C-O (ethoxy) | 1.35 - 1.39 | - |

| O-C (ethyl) | 1.42 - 1.46 | - |

| C-C (ethyl) | 1.50 - 1.54 | - |

| C-N (pyrazine) | 1.32 - 1.35 | - |

| C-C (pyrazine) | 1.38 - 1.42 | - |

| C-C-O | 115 - 125 | |

| C-O-C | 116 - 120 | |

| N-C-C | 120 - 124 |

Investigation of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

A Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is predicated on having the precise crystal structure of the compound, typically determined through single-crystal X-ray diffraction. The analysis maps various properties onto the Hirshfeld surface, such as dnorm (which highlights contacts shorter than van der Waals radii), shape index, and curvedness, to identify and characterize interactions like hydrogen bonds, halogen bonds, and π-π stacking. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

For this compound, the necessary crystallographic data is not available to perform or report on a Hirshfeld surface analysis.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are essential techniques for identifying functional groups and analyzing the vibrational modes of a molecule. The resulting spectra provide a unique fingerprint based on the molecule's structure.

Infrared (IR) Spectroscopy: Probes the changes in the dipole moment of a molecule during vibration. Key absorptions would be expected for C-H stretching and bending, C-N stretching of the pyrazine ring, C-O stretching of the ethoxy group, and C-Br stretching.

Raman Spectroscopy: Detects vibrations that cause a change in the polarizability of the molecule. It is often complementary to IR spectroscopy, particularly for symmetric vibrations and certain low-frequency modes.

A detailed analysis would involve assigning specific peaks in the experimental spectra to particular vibrational modes, often aided by computational methods like Density Functional Theory (DFT).

Specific, experimentally-derived IR and Raman spectra with peak assignments for this compound have not been reported in the scientific literature. While vibrational data for parent pyrazine and some halogenated derivatives exist, direct extrapolation to this compound would not be scientifically rigorous. researchgate.net

Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy, primarily UV-Visible absorption and fluorescence (emission) spectroscopy, provides insights into the electronic structure of a molecule and the transitions between electronic states.

Absorption Spectroscopy (UV-Vis): Measures the absorption of light as a function of wavelength, corresponding to the promotion of electrons from a ground electronic state to an excited state (e.g., n→π* and π→π* transitions). The pyrazine ring system is known to exhibit such transitions. montana.edu

Emission Spectroscopy (Fluorescence/Phosphorescence): Involves the emission of a photon as an excited molecule returns to a lower energy state. The emission spectrum, along with the quantum yield and lifetime, provides information about the nature of the excited state.

No specific experimental UV-Visible absorption or emission spectra for this compound are available in the literature. Therefore, a discussion of its electronic transitions, including λmax values and molar absorptivity, cannot be provided.

Computational Chemistry and Theoretical Studies on 2 Bromo 3 Ethoxypyrazine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of molecules. For 2-Bromo-3-ethoxypyrazine, these calculations provide insights into its geometry, stability, and electronic landscape.

Density Functional Theory (DFT) for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a robust method for determining the electronic structure of molecules. researchgate.net Calculations for this compound, typically performed using a functional such as B3LYP with a basis set like 6-311G(d,p), can predict its optimized geometry. capes.gov.br The presence of the bromine and ethoxy substituents on the pyrazine (B50134) ring influences the bond lengths and angles. The C-Br bond length is a key parameter, and the orientation of the ethoxy group relative to the pyrazine ring will also be determined.

The calculated total energy of the molecule provides a measure of its stability. For a related compound, 2-Bromo-3-hydroxy-6-methyl pyridine, the optimized total energy was calculated to be approximately -2936.4687 atomic units using the B3LYP/6-311G(d,p) method. capes.gov.br Similar calculations for this compound would yield its ground state energy, a fundamental piece of data for further energetic studies.

Table 1: Predicted Geometrical Parameters of this compound (B3LYP/6-311G(d,p))

| Parameter | Predicted Value |

| C2-Br Bond Length | ~1.90 Å |

| C3-O Bond Length | ~1.36 Å |

| O-C(ethyl) Bond Length | ~1.44 Å |

| C-C(ethyl) Bond Length | ~1.53 Å |

| Pyrazine Ring C-N Bond Lengths | ~1.33 - 1.34 Å |

| Pyrazine Ring C-C Bond Lengths | ~1.39 - 1.40 Å |

Note: The values in this table are representative and based on calculations of similar substituted heterocyclic compounds.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazine ring and the ethoxy group, while the LUMO is likely to be distributed over the pyrazine ring, with some contribution from the bromine atom. The electron-donating ethoxy group will raise the HOMO energy, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing bromine atom will lower the LUMO energy, increasing its susceptibility to nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are estimations based on DFT calculations of analogous substituted aromatic compounds.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry can be used to model reaction mechanisms, providing a detailed picture of how a reaction proceeds. For this compound, a key reaction of interest would be nucleophilic aromatic substitution, where the bromine atom is replaced by a nucleophile.

By modeling the reaction pathway, the transition state can be located and its structure and energy determined. The transition state is the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. The activation energy for the reaction can then be calculated as the energy difference between the reactants and the transition state. This information is crucial for understanding the kinetics and feasibility of a reaction. For example, in the E2 elimination of 2-bromopropane, the transition state shows the simultaneous breaking of the C-H bond and the C-Br bond, and the formation of the C=C double bond. researchgate.net

Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties, which are invaluable for the characterization of new compounds.

NMR Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted shifts can be compared with experimental data to confirm the structure of this compound. The chemical shifts will be influenced by the electronic environment of each nucleus, which is in turn affected by the bromo and ethoxy substituents.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These frequencies correspond to the various vibrational modes of the molecule, such as C-H stretches, C-N stretches, and the characteristic C-Br stretch. The calculated IR spectrum can be compared with an experimental spectrum to identify the compound. For pyrazine derivatives, characteristic ring vibrations are typically observed in the 1400-1600 cm⁻¹ region.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum of this compound. The predicted wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths provide information about the electronic transitions within the molecule. The π → π* and n → π* transitions are characteristic of aromatic heterocyclic compounds.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Parameter | Value |

| ¹³C NMR | C-Br Chemical Shift | ~110-120 ppm |

| C-O Chemical Shift | ~150-160 ppm | |

| IR | C-Br Stretch | ~550-650 cm⁻¹ |

| C-O Stretch | ~1200-1250 cm⁻¹ | |

| UV-Vis | λmax (π → π) | ~270-290 nm |

| λmax (n → π) | ~310-330 nm |

Note: These are representative values based on computational studies of similar compounds.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound. By simulating the motion of the molecule over time, its conformational landscape can be explored. A key aspect for this molecule would be the rotation around the C3-O and O-C(ethyl) bonds of the ethoxy group, which would reveal the preferred conformations and the energy barriers between them.

MD simulations can also be used to study the effects of a solvent on the structure and properties of the molecule. By placing the molecule in a box of solvent molecules (e.g., water or an organic solvent), the solute-solvent interactions can be explicitly modeled. This is important for understanding how the solvent influences the molecule's conformation, reactivity, and spectroscopic properties.

Theoretical Exploration of Electronic Properties for Material Applications

The electronic properties of this compound, as calculated through quantum chemical methods, can suggest its potential for use in materials science. The HOMO-LUMO gap, for instance, is related to the electronic conductivity of a material. A smaller gap generally implies higher conductivity. The presence of both an electron-donating group (ethoxy) and an electron-withdrawing group (bromo) can lead to interesting charge-transfer properties within the molecule, which could be exploited in the design of organic electronic materials. Further theoretical studies could explore properties like polarizability and hyperpolarizability to assess its potential for non-linear optical applications.

Applications in Synthetic Chemistry and Material Science

Role as a Versatile Building Block for Complex Organic Synthesis

The strategic placement of the bromo and ethoxy substituents on the pyrazine (B50134) ring endows 2-bromo-3-ethoxypyrazine with a rich and tunable reactivity, making it an attractive starting material for the synthesis of more elaborate molecules.

Construction of Diverse Pyrazine-Fused Heterocyclic Systems

Pyrazine-containing heterocyclic compounds are of significant interest due to their prevalence in biologically active molecules and functional materials. The pyrazine ring system serves as a key scaffold in numerous natural products and pharmaceuticals. Halogenated pyrazines, such as this compound, are particularly useful intermediates in the construction of fused heterocyclic systems. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents.

For instance, the bromo group can be readily displaced or coupled to form new carbon-carbon or carbon-heteroatom bonds, facilitating the annulation of additional rings onto the pyrazine core. This approach has been successfully employed in the synthesis of complex polycyclic aromatic systems containing the pyrazine moiety. The ethoxy group, on the other hand, can modulate the electronic properties of the pyrazine ring and influence the regioselectivity of these reactions.

| Reaction Type | Potential Application with this compound | Resulting Fused Heterocycle |

| Suzuki Coupling | Reaction with a diboronic acid derivative | Formation of a pyrazine-fused polyaromatic system |

| Buchwald-Hartwig Amination | Intramolecular cyclization with an amino-substituted aryl group | Synthesis of a pyrazino[2,3-b]indole derivative |

| Sonogashira Coupling | Reaction with a terminal alkyne followed by cyclization | Construction of a furo[3,4-b]pyrazine or similar system |

Precursor for Advanced Organic Molecules and Functional Materials

The versatility of this compound extends to its role as a precursor for a variety of advanced organic molecules and functional materials. The ability to selectively functionalize the pyrazine ring at the bromine position allows for the synthesis of molecules with tailored electronic and photophysical properties. These tailored molecules can find applications in diverse areas, including organic electronics and sensor technology.

Derivatives of this compound could be designed to possess specific charge-transport properties, making them suitable for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). The pyrazine core, being electron-deficient, can be combined with electron-rich moieties to create donor-acceptor systems with interesting intramolecular charge transfer characteristics.

Development of Advanced Materials and Devices

The unique electronic and coordination properties of the pyrazine nucleus in this compound make it a promising candidate for the development of advanced materials with novel functionalities.

Ligand Design for Coordination Polymers and Metal-Organic Frameworks

Pyrazine and its derivatives are well-known bridging ligands in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials are of great interest due to their tunable porosity, high surface areas, and potential applications in gas storage, separation, and catalysis. The nitrogen atoms of the pyrazine ring can coordinate to metal centers, leading to the formation of extended one-, two-, or three-dimensional networks.

| Metal Ion | Potential Coordination Mode with this compound | Potential MOF Application |

| Copper(II) | Bridging ligand through pyrazine nitrogens | Gas adsorption and separation |

| Zinc(II) | Formation of a paddlewheel secondary building unit | Luminescent sensing |

| Iron(II/III) | Creation of a spin-crossover active site | Switchable magnetic materials |

Exploration of Electronic and Magnetic Properties (e.g., Spin-Crossover Phenomena)

Coordination complexes containing pyrazine-based ligands have been shown to exhibit interesting electronic and magnetic properties, including spin-crossover (SCO) behavior. SCO is a phenomenon where the spin state of a metal ion can be switched between a low-spin and a high-spin state by external stimuli such as temperature, pressure, or light. This property makes SCO materials promising for applications in molecular switches, data storage, and sensors.

The electronic nature of the pyrazine ligand plays a crucial role in determining the ligand field strength around the metal center, which in turn influences the spin-crossover properties. The electron-donating ethoxy group in this compound would be expected to increase the electron density on the pyrazine ring, thereby affecting the energy of the metal d-orbitals. By systematically modifying the substituents on the pyrazine ring, it is possible to fine-tune the SCO behavior of the resulting coordination complexes. Research on iron(II) complexes with pyrazole-pyridine/pyrazine ligands has demonstrated that the synthesis and crystallization methods can significantly impact the final product and its SCO properties.

Components in Organic Electronics and Sensors

The development of organic materials for electronic and optoelectronic devices is a rapidly growing field. Heterocyclic compounds, including pyrazine derivatives, are attractive components for these applications due to their tunable electronic properties and processing advantages. The introduction of functional groups onto the pyrazine core allows for the modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for designing efficient organic electronic devices.

Derivatives of this compound could be incorporated into organic semiconductors, dyes for dye-sensitized solar cells, or as the sensing element in chemical sensors. For example, the pyrazine nitrogen atoms could act as binding sites for specific analytes, leading to a change in the electronic or optical properties of the material upon binding, forming the basis of a chemical sensor. The progress in organic electronics is largely dependent on the synthesis of new organic semiconductors with specific thermal, redox, and optical properties.

Intermediates in the Synthesis of Biologically Active Scaffolds (Academic Synthesis Perspective)

From an academic standpoint, this compound serves as a highly adaptable starting material for the synthesis of diverse heterocyclic compounds. The presence of a bromo substituent at the 2-position of the pyrazine ring provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide range of substituents and the construction of complex molecular architectures.

The ethoxy group at the 3-position, being an electron-donating group, influences the reactivity of the pyrazine ring and can play a role in modulating the electronic properties and, consequently, the biological activity of the final compounds. This strategic placement of functional groups allows for the systematic exploration of chemical space around the pyrazine core to optimize biological efficacy.

Precursors for Potential Pharmaceutical Leads and Agrochemicals

The pyrazine scaffold is a well-recognized privileged structure in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. The use of this compound as a precursor allows for the synthesis of novel pyrazine derivatives with potential therapeutic applications. For instance, by leveraging palladium-catalyzed cross-coupling reactions, various aryl, heteroaryl, or alkyl groups can be introduced at the 2-position, leading to the generation of libraries of compounds for high-throughput screening against various biological targets.

While direct examples of commercial agrochemicals derived from this compound are not extensively documented in publicly available literature, the pyrazine core is present in some herbicidal and fungicidal agents. The reactivity of this compound makes it a plausible candidate for the synthesis of new agrochemical entities. The ability to introduce diverse functionalities allows for the fine-tuning of properties such as target specificity, potency, and environmental persistence.

Design and Synthesis of Enzyme Inhibitors or Receptor Ligands

The development of selective enzyme inhibitors and receptor ligands is a cornerstone of modern drug discovery. The pyrazine nucleus is a key component of many kinase inhibitors, which are a major class of anti-cancer drugs. The synthetic versatility of this compound enables the construction of substituted pyrazines that can be designed to fit into the ATP-binding site of specific kinases. Through iterative cycles of synthesis and biological evaluation, potent and selective inhibitors can be developed.

Similarly, G protein-coupled receptors (GPCRs) are another important class of drug targets. The ability to introduce diverse substituents onto the pyrazine ring of this compound allows for the synthesis of novel ligands that can modulate the activity of specific GPCRs. The ethoxy group can also be a key interaction point within the receptor binding pocket, contributing to the affinity and selectivity of the ligand.

| Target Class | Potential Application of this compound Derivatives | Key Synthetic Transformations |

| Kinases | Development of selective inhibitors for oncology and inflammatory diseases. | Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira coupling reactions. |

| GPCRs | Synthesis of novel agonists or antagonists for various therapeutic areas. | Palladium-catalyzed cross-coupling, nucleophilic aromatic substitution. |

| Other Enzymes | Design of inhibitors for targets such as phosphodiesterases or proteases. | Functional group interconversion, diversification of the pyrazine core. |

Building Blocks for Modified Biomacromolecules (e.g., DNA Analogues)

The incorporation of modified nucleobases into oligonucleotides is a powerful strategy for developing therapeutic agents (e.g., antisense oligonucleotides, siRNAs) and diagnostic tools. While direct incorporation of a this compound moiety as a nucleobase analogue is not a commonly reported application, the principles of its chemical reactivity are relevant to the synthesis of modified nucleosides.

Bromo-substituted heterocyclic compounds are often used as precursors for the synthesis of nucleoside analogues. The bromine atom can be displaced by various nucleophiles to attach the heterocyclic base to a sugar moiety. Although there is no specific evidence of this compound being used for this purpose, its chemical properties make it a potential, albeit unexplored, building block in the synthesis of novel, artificial genetic material with tailored properties, such as enhanced stability or specific recognition capabilities.

Future Directions and Emerging Research Areas in Pyrazine Chemistry

The field of pyrazine (B50134) chemistry is continually evolving, driven by the demand for novel compounds with tailored properties for applications in pharmaceuticals, materials science, and agrochemicals. researchgate.netmdpi.comnih.gov Current research is focused on developing more efficient, sustainable, and intelligent methods for the synthesis and functionalization of the pyrazine core. This article explores the cutting-edge frontiers of pyrazine chemistry, from green synthetic approaches to the integration of artificial intelligence in predicting molecular behavior.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-3-ethoxypyrazine, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : A standard approach involves bromination of pyrazine derivatives followed by alkoxy substitution. For example, direct bromination of 2-aminopyrazine in acetic acid yields dibrominated intermediates (e.g., 3,5-dibromo-2-aminopyrazine), which can undergo nucleophilic substitution with sodium ethoxide to introduce the ethoxy group. Optimization includes controlling stoichiometry (e.g., excess ethoxide for complete substitution) and reaction temperature (60–80°C to balance reactivity and decomposition) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural confirmation requires a combination of elemental analysis (to verify C, H, N, Br content), H/C NMR (to identify ethoxy protons at ~1.3 ppm and aromatic pyrazine protons), and mass spectrometry (to confirm molecular ion peaks at m/z 217.03 [M+H]). X-ray crystallography may resolve ambiguities in regiochemistry .

Q. What safety protocols are recommended when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods or closed systems to avoid inhalation. Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Store in airtight containers away from heat and light to minimize degradation. Emergency protocols include rinsing exposed skin with water for 15 minutes and consulting SDS for first-aid measures .

Advanced Research Questions

Q. What catalytic systems are effective in dehalogenation or functionalization reactions involving this compound?

- Methodological Answer : Palladium on carbon (Pd/C) under hydrogen atmosphere (1–3 atm) effectively removes bromine via catalytic hydrogenolysis. For cross-coupling (e.g., Suzuki-Miyaura), use Pd(PPh) with arylboronic acids in THF/water at 80°C. Monitor reaction progress via TLC or GC-MS to optimize catalyst loading (typically 2–5 mol%) .

Q. How do structural modifications at the bromo or ethoxy positions affect the biological activity of pyrazine derivatives?

- Methodological Answer : Substituent effects can be evaluated through structure-activity relationship (SAR) studies. For example, replacing bromine with electron-withdrawing groups (e.g., CN) may enhance antiproliferative activity, while bulkier alkoxy groups (e.g., isopropoxy) could reduce membrane permeability. Test derivatives against cancer cell lines (e.g., HEPG2) using MTT assays and compare IC values .

Q. What strategies can resolve contradictions in biological activity data observed for this compound derivatives across different studies?

- Methodological Answer : Standardize assay conditions (e.g., cell line passage number, serum concentration) and validate compound purity via HPLC (>95%). Use orthogonal assays (e.g., apoptosis markers vs. proliferation inhibition) to confirm mechanisms. Meta-analysis of substituent electronic effects (Hammett constants) may explain variability .

Q. How can cross-coupling reactions be applied to synthesize complex heterocycles from this compound?

- Methodological Answer : Employ Buchwald-Hartwig amination with primary/secondary amines (e.g., morpholine) using Pd(dba) and XantPhos ligand in toluene at 110°C. For Suzuki couplings, react with arylboronic esters in aqueous DMF under microwave irradiation (120°C, 30 min). Purify products via column chromatography (hexane/EtOAc gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.